Enhanced Cytotoxic Potency of 6-Methoxy Semicarbazone Derivative Against U87MG Glioma Cells
The 6-methoxy-substituted carbazole semicarbazone derivative exhibits markedly superior cytotoxicity against the U87MG glioma cell line compared to its 6-bromo analog and the standard chemotherapeutic agent temozolomide [1]. This demonstrates that the 6-methoxy group imparts a significant advantage in this anticancer context.
| Evidence Dimension | Cytotoxicity (IC50) against U87MG glioma cells |
|---|---|
| Target Compound Data | 13.82 ± 3.86 µM (for the 6-methoxy-substituted semicarbazone derivative) |
| Comparator Or Baseline | 6-bromo analog: 23.3 ± 4 µM; Temozolomide (standard drug): 100 µM |
| Quantified Difference | 1.7-fold more potent than 6-bromo analog; 7.2-fold more potent than temozolomide |
| Conditions | In vitro MTT assay on U87 MG glioma cell line; tested as the 3-yl)methylideneamino]urea derivative |
Why This Matters
For researchers developing novel glioblastoma therapeutics, the 6-methoxy derivative offers a validated starting point with demonstrably superior activity over both a direct structural analog and the clinical standard of care.
- [1] Kumar N, Lal N, Nemaysh V, Luthra PM. Design, Synthesis, in vitro Anticancer Activity, Topoisomerase-I Inhibition and DNA Binding Studies of Substituted Carbazole Semicarbazone Derivatives. Asian J Chem. 2025; 12: 3136-3146. View Source
